2-Isopropylazetidine hemioxalate
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Overview
Description
2-Isopropylazetidine hemioxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylazetidine hemioxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-substituted amino alcohols with suitable leaving groups. The reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar solvent like ethanol. The cyclization reaction can be followed by the addition of oxalic acid to form the hemioxalate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylazetidine hemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Isopropylazetidine hemioxalate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropylazetidine hemioxalate involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Azetidinone: A β-lactam compound known for its use in antibiotics like penicillins and cephalosporins.
2-Methylazetidine: Another azetidine derivative with different substituents, affecting its reactivity and applications.
2-Ethylazetidine: Similar to 2-Isopropylazetidine but with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Isopropylazetidine hemioxalate is unique due to its specific substituent (isopropyl group) and the presence of the hemioxalate salt. These features influence its solubility, stability, and reactivity, making it suitable for particular applications that other azetidine derivatives may not be able to fulfill.
Properties
Molecular Formula |
C14H28N2O4 |
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Molecular Weight |
288.38 g/mol |
IUPAC Name |
oxalic acid;2-propan-2-ylazetidine |
InChI |
InChI=1S/2C6H13N.C2H2O4/c2*1-5(2)6-3-4-7-6;3-1(4)2(5)6/h2*5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
PAAKTBLMCXEKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN1.CC(C)C1CCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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